5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 299921-24-7
VCID: VC2132903
InChI: InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13)
SMILES: C1=C(OC(=C1)C(=O)O)CN2C=NC=N2
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid

CAS No.: 299921-24-7

Cat. No.: VC2132903

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid - 299921-24-7

Specification

CAS No. 299921-24-7
Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13)
Standard InChI Key XVLSHLTXQLXVJF-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C(=O)O)CN2C=NC=N2
Canonical SMILES C1=C(OC(=C1)C(=O)O)CN2C=NC=N2

Introduction

Synthesis

The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid typically involves multi-step organic reactions:

  • Starting Materials:

    • Furan derivatives (e.g., furan-2-carboxylic acid).

    • Triazole precursors.

  • Reaction Pathway:

    • The process begins with the functionalization of the furan ring.

    • A triazole moiety is introduced via alkylation or condensation reactions.

    • Final steps involve purification and recrystallization to isolate the target compound.

These methods allow for efficient production while enabling modifications to optimize specific properties .

Pharmacological Potential

5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid has been identified as a promising scaffold in drug design due to its structural features:

  • Triazole Moiety: Known for antimicrobial, antifungal, and anticancer activities.

  • Furoic Acid Group: Enhances solubility and facilitates interaction with biological targets .

Mechanisms of Action

Preliminary studies suggest that the compound may act by:

  • Binding to enzyme active sites.

  • Modulating receptor interactions.

  • Inhibiting microbial growth through disruption of metabolic pathways.

Further research is needed to fully elucidate its mechanisms .

Medicinal Chemistry

The compound serves as a versatile building block in the development of drugs targeting:

  • Infectious diseases (antimicrobial agents).

  • Inflammatory conditions (anti-inflammatory drugs).

  • Neurological disorders (neuroprotective agents) .

Synthetic Organic Chemistry

It is used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups .

Comparison with Related Compounds

Compound NameKey CharacteristicsPotential Applications
5-(Imidazol-1-ylmethyl)furan-2-carboxylic acidContains an imidazole ringAnti-inflammatory properties
5-(Thiazol-2-yl)methyl)furan-2-carboxylic acidFeatures a thiazole groupAntibacterial activity
5-(Pyridin-3-yl)methyl)furan-2-carboxylic acidPyridine substitutionNeuroprotective effects

The unique combination of the triazole and furoic acid functionalities in 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid confers distinct biological activities not observed in other similar compounds .

Future Directions

Further studies are required to:

  • Investigate its pharmacokinetics and pharmacodynamics.

  • Explore its therapeutic potential in clinical settings.

  • Develop derivatives with enhanced efficacy and reduced toxicity.

These efforts could establish it as a key molecule in modern medicinal chemistry .

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